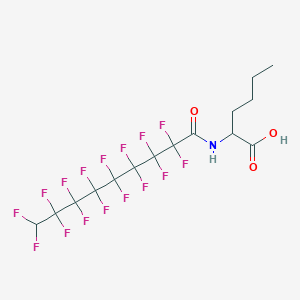
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid: is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, including as a surfactant and in the production of fluoropolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid typically involves the following steps:
Fluorination: The starting material, nonanoic acid, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Amidation: The fluorinated nonanoic acid is then reacted with hexanoic acid to form the amide bond. This step requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for efficient scaling up of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
Wissenschaftliche Forschungsanwendungen
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid has several scientific research applications:
Chemistry: Used as a surfactant in emulsion polymerization processes to produce fluoropolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Medicine: Studied for its potential use in imaging techniques such as magnetic resonance imaging (MRI) due to its fluorine content.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.
Wirkmechanismus
The mechanism of action of 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with lipid membranes, altering their properties and enhancing permeability.
Pathways Involved: It can modulate signaling pathways related to cell membrane dynamics and transport processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other perfluorinated compounds, it offers enhanced thermal stability and chemical resistance, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C15H13F16NO3 |
|---|---|
Molekulargewicht |
559.24 g/mol |
IUPAC-Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H13F16NO3/c1-2-3-4-5(6(33)34)32-8(35)10(20,21)12(24,25)14(28,29)15(30,31)13(26,27)11(22,23)9(18,19)7(16)17/h5,7H,2-4H2,1H3,(H,32,35)(H,33,34) |
InChI-Schlüssel |
FHHODXZSICERKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15014358.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
![3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014373.png)
![2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B15014383.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014390.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)
![6-Amino-4-(4-ethylphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15014408.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15014418.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline](/img/structure/B15014427.png)
![(2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15014433.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)
